
4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminofenil)-1H-1,2,4-triazol-3-il)-2-metoxifenol es un compuesto orgánico complejo que presenta un anillo triazol, un grupo aminofenil y una porción de metoxifenol.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 5-(4-Aminofenil)-1H-1,2,4-triazol-3-il)-2-metoxifenol típicamente involucra múltiples pasos, comenzando con la preparación del anillo triazol. Un método común implica la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción entre 4-aminofenilhidrazina y 2-metoxibenzaldehído puede producir el compuesto triazol deseado a través de una serie de reacciones de condensación y ciclización .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, control de temperatura y técnicas de purificación como recristalización o cromatografía. Los métodos industriales específicos pueden variar dependiendo de la escala de producción y la aplicación deseada del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Aminofenil)-1H-1,2,4-triazol-3-il)-2-metoxifenol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo fenólico puede ser oxidado para formar quinonas.
Reducción: El grupo nitro puede ser reducido a una amina.
Sustitución: El grupo metoxilo puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas y niveles de pH controlados para garantizar la transformación deseada .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo fenólico puede producir quinonas, mientras que la reducción del grupo nitro puede producir aminas .
4. Aplicaciones en investigación científica
5-(4-Aminofenil)-1H-1,2,4-triazol-3-il)-2-metoxifenol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda o inhibidor bioquímico.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos .
Aplicaciones Científicas De Investigación
4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mecanismo De Acción
El mecanismo de acción de 5-(4-Aminofenil)-1H-1,2,4-triazol-3-il)-2-metoxifenol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o interferir con las vías de señalización celular, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Disulfuro de 4-aminofenilo: Conocido por sus propiedades de reticulación en reacciones de polimerización.
Sulfona de 4-aminofenilo: Utilizada en la síntesis de productos farmacéuticos y conocida por sus propiedades antimicrobianas.
4-ANPP: Un intermedio en la síntesis de fentanilo y compuestos relacionados.
Singularidad
5-(4-Aminofenil)-1H-1,2,4-triazol-3-il)-2-metoxifenol es único debido a su combinación de un anillo triazol, un grupo aminofenil y una porción de metoxifenol. Esta estructura única confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C15H14N4O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19) |
Clave InChI |
NWFOJYJCUZMYEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


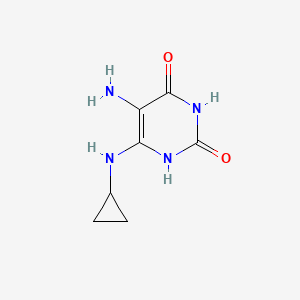
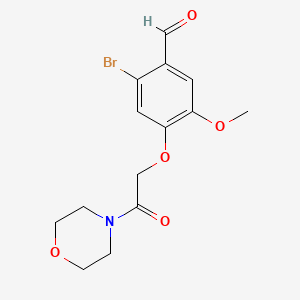

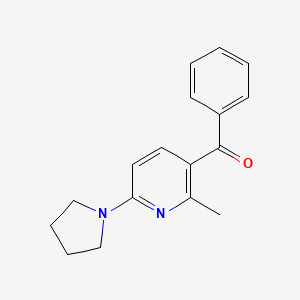
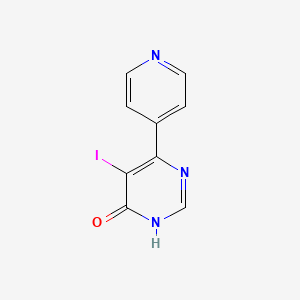
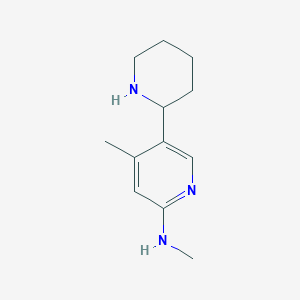

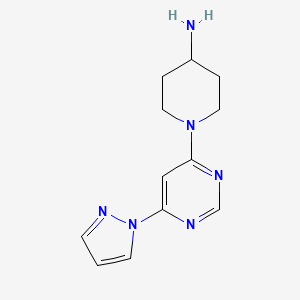
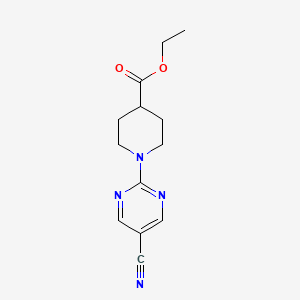

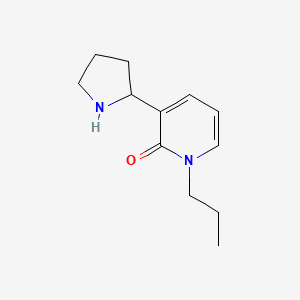

![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)
